Cellular Differentiation: Target vs. Inactive Parent Compound
Patent-level functional annotation describes N-(2-chloropyridin-4-yl)thiophene-2-carboxamide as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property that supports anti-cancer and anti-psoriasis applications [1]. In contrast, the parent scaffold thiophene-2-carboxamide (lacking the 2-chloropyridin-4-yl substituent) was reported as inactive in bFGF-induced proliferation assays, confirming that the carbohydrate or heterocyclic N-substitution is essential for observed biological properties [2]. While quantitative IC₅₀ values for the target compound are not publicly disclosed in the patent, the qualitative functional dichotomy—active differentiation induction versus inactive proliferation inhibition—constitutes a meaningful selection criterion.
| Evidence Dimension | Functional activity: induction of cell differentiation vs. proliferation inhibition |
|---|---|
| Target Compound Data | Pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocyte lineage (exact IC₅₀ not disclosed in patent source) [1]. |
| Comparator Or Baseline | Thiophene-2-carboxamide (unsubstituted parent scaffold): inactive as inhibitor of bFGF-induced proliferation in bovine aortic endothelial cells [2]. |
| Quantified Difference | Qualitative switch: Active differentiation inducer (target) vs. inactive proliferation inhibitor (parent scaffold). Quantitative difference not calculable due to absence of disclosed IC₅₀ for target compound. |
| Conditions | Target compound: cellular differentiation model (cell type unspecified in patent extract). Comparator: bovine aortic endothelial cell proliferation assay with bFGF stimulus. |
Why This Matters
This functional annotation, although lacking disclosed IC₅₀, provides the only available biological differentiation evidence distinguishing the target compound from the inactive parent scaffold, directly informing selection for myeloid differentiation or anti-proliferation screening programs.
- [1] Web Data Commons. RDF Microdata extracted from freshpatents.com: N-(2-chloropyridin-4-yl)thiophene-2-carboxamide. Prov:value: 'This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis.' View Source
- [2] Murphy, P. V. et al. (2006). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. PubMed PMID: 16860664. 'Thiophene-2-carboxamide was inactive as an inhibitor of bFGF induced proliferation.' View Source
